1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one 1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 1035096-73-1
VCID: VC16924877
InChI: InChI=1S/C12H15N3O/c1-12(2,3)11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one

CAS No.: 1035096-73-1

Cat. No.: VC16924877

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one - 1035096-73-1

Specification

CAS No. 1035096-73-1
Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one
Standard InChI InChI=1S/C12H15N3O/c1-12(2,3)11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3
Standard InChI Key YNHPTTHUFMALFY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)N1C2=C(C=C(C=C2)N)C=N1

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one, reflecting its indazole ring substituted with an amino group at the 5-position and a 2,2-dimethylpropan-1-one (pivaloyl) group at the 1-position . Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of 237.28 g/mol for the free base. When formulated as a maleate salt (e.g., 1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one maleate), the formula expands to C₁₃H₁₅N₃O·C₄H₄O₄, yielding a molecular weight of 321.33 g/mol .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O (free base)
Molecular Weight237.28 g/mol (free base)
SMILES NotationCC(C)(C)C(=O)N1C2=C(C=CC(=C2)N)N=N1
Topological Polar Surface Area76.8 Ų (calculated)

Synthesis and Manufacturing

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Purity is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Physicochemical Properties

Solubility and Stability

As a maleate salt, the compound exhibits moderate aqueous solubility (~5–10 mg/mL at 25°C) due to ionic interactions. The free base is lipophilic (logP ≈ 2.1), favoring organic solvents like dimethylformamide (DMF) or dichloromethane. Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH .

Table 2: Physicochemical Profile

PropertyValue
Melting Point215–217°C (decomposes)
Solubility in Water5.2 mg/mL (maleate salt)
logP (Free Base)2.1 (predicted)
pKa (Amino Group)4.7 (estimated)
ParameterDescription
GHS Pictograms⚠️ (Warning)
Hazard StatementsH315, H319, H335
Precautionary MeasuresUse PPE, ventilated enclosures

Applications and Research Directions

Pharmaceutical Development

  • Oncology: As a CDK inhibitor lead compound for breast and prostate cancers .

  • Neurology: Potential modulation of GABA receptors due to indazole’s affinity for benzodiazepine sites .

Chemical Intermediate

Serves as a precursor for:

  • Prodrugs: Esterification of the ketone to improve bioavailability.

  • Bioconjugates: Attachment to antibodies via the amino group for targeted therapies .

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